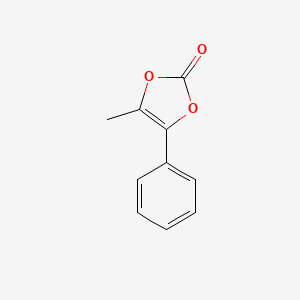

4-Methyl-5-phenyl-1,3-dioxol-2-one

Description

4-Methyl-5-phenyl-1,3-dioxol-2-one (CAS: 19424-30-7) is a heterocyclic compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.19 g/mol . Its structure consists of a 1,3-dioxol-2-one (cyclic carbonate) ring substituted with a methyl group at position 4 and a phenyl group at position 5. This compound is notable for its role in pharmaceutical synthesis, particularly as a key intermediate in the production of angiotensin II receptor blockers (ARBs) such as Olmesartan Medoxomil and Azilsartan Medoxomil . The dioxol-2-one ring enhances drug bioavailability by acting as a prodrug moiety, which undergoes hydrolysis in vivo to release the active metabolite.

Properties

CAS No. |

40352-53-2 |

|---|---|

Molecular Formula |

C10H8O3 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

4-methyl-5-phenyl-1,3-dioxol-2-one |

InChI |

InChI=1S/C10H8O3/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3 |

InChI Key |

JODXHEZZVYDUPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=O)O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in the 1,3-Dioxol-2-one Family

The following table summarizes critical differences between 4-methyl-5-phenyl-1,3-dioxol-2-one and related dioxol-2-one derivatives:

Key Observations:

- Substituent Effects : The phenyl group in this compound provides steric bulk and aromatic stabilization, reducing its reactivity compared to halogenated derivatives like DMDO-Cl. Halogenated analogues are more electrophilic, favoring nucleophilic substitution reactions in prodrug synthesis .

- Bioavailability : The phenyl group enhances lipophilicity, improving membrane permeability in prodrug applications .

- Synthetic Utility : DMDO-Cl and bromomethyl derivatives are preferred for introducing alkylating groups into drug molecules, while the parent compound is tailored for ester prodrug strategies .

Comparison with Oxazolidine Derivatives

Oxazolidines (e.g., 4-methyl-5-phenyl-1,3-oxazolidin-2-one) share structural similarities but differ in ring composition (oxazolidine vs. dioxol-2-one).

| Parameter | This compound | 4-Methyl-5-phenyl-1,3-oxazolidin-2-one |

|---|---|---|

| Ring Structure | 1,3-Dioxol-2-one (cyclic carbonate) | 1,3-Oxazolidin-2-one (contains N in ring) |

| Key Functional Groups | Carbonyl (C=O) | Amine (NH) and carbonyl (C=O) |

| Reactivity | Hydrolysis-prone; electrophilic at C2 | Nucleophilic attack at C2 or C6 positions |

| Applications | Prodrug synthesis | Chiral inductors, intermediates in asymmetric synthesis |

| Stereochemical Complexity | Typically achiral | Often chiral (e.g., (4S,5S) configuration) |

Key Observations:

- Reactivity : The dioxol-2-one’s carbonyl group increases electrophilicity, favoring hydrolysis under physiological conditions. In contrast, oxazolidines exhibit nucleophilic reactivity at specific positions, enabling stereoselective transformations .

- Chirality : Oxazolidines like (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one are used in asymmetric synthesis due to their rigid chiral centers, whereas dioxol-2-ones lack inherent chirality unless functionalized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.